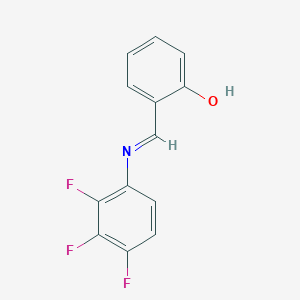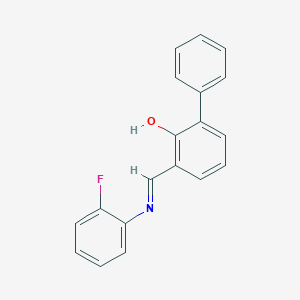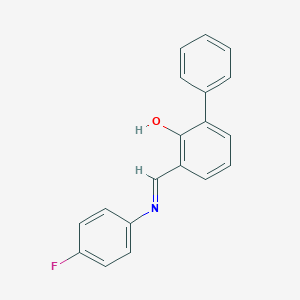
N-(Salicylidene)-2,3,4-trifluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Salicylidene)-2,3,4-trifluoroaniline, also known as N-SFAT, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of salicylaldehyde and aniline, and it is a colorless solid with a melting point of 110-112°C. N-SFAT is an important reagent for the synthesis of a variety of compounds, such as pyridines, quinolines, and heterocyclic compounds. It is also used in the preparation of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
N-(Salicylidene)-2,3,4-trifluoroaniline has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of pharmaceuticals, and the synthesis of dyes. It has also been used in the synthesis of pyridines, quinolines, and other organic compounds. Additionally, it has been used in the preparation of polymers and in the study of the mechanism of action of drugs.
Mécanisme D'action
N-(Salicylidene)-2,3,4-trifluoroaniline acts as a nucleophile, which means it is capable of forming a covalent bond with an electron-rich species, such as an aromatic ring. This reaction allows the compound to be used in the synthesis of heterocyclic compounds and other organic compounds. Additionally, this compound can be used in the preparation of polymers and in the study of the mechanism of action of drugs.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-irritating. However, it is important to note that the compound is a strong oxidizing agent and should be handled with caution. Additionally, it should not be ingested or inhaled, as it may cause irritation to the respiratory tract and skin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Salicylidene)-2,3,4-trifluoroaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under most conditions. Additionally, it is a strong nucleophile and can be used in the synthesis of heterocyclic compounds and other organic compounds. However, it is important to note that this compound is a strong oxidizing agent and should be handled with caution.
Orientations Futures
The use of N-(Salicylidene)-2,3,4-trifluoroaniline in the synthesis of heterocyclic compounds and other organic compounds has been well-studied. However, there is still much work to be done in order to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of polymers, the study of drug mechanisms of action, and the preparation of pharmaceuticals. Other potential future directions include the development of more efficient synthesis methods and the exploration of new applications for the compound.
Méthodes De Synthèse
N-(Salicylidene)-2,3,4-trifluoroaniline is synthesized through the reaction of salicylaldehyde with aniline in the presence of a base, such as sodium hydroxide or potassium carbonate, and a catalyst, such as copper or iron. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 60-100°C. The reaction is typically complete within 2-3 hours.
Propriétés
IUPAC Name |
2-[(2,3,4-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-9-5-6-10(13(16)12(9)15)17-7-8-3-1-2-4-11(8)18/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHXGDULICMFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)




![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)

